1-(4-tert-butylbenzoyl)-4-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine
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Overview
Description
1-(4-tert-butylbenzoyl)-4-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with a tert-butylbenzoyl group and a triazolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylbenzoyl)-4-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne.
Attachment of the Triazole to Piperazine: The triazole derivative is then reacted with piperazine to form the triazolylmethylpiperazine intermediate.
Introduction of the tert-Butylbenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 4-tert-butylbenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylbenzoyl)-4-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in its structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to alcohols or amines.
Scientific Research Applications
1-(4-tert-butylbenzoyl)-4-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylbenzoyl)-4-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-tert-butylbenzoyl)-4-{[4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine
- 1-(4-tert-butylbenzoyl)-4-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine
Uniqueness
Compared to similar compounds, 1-(4-tert-butylbenzoyl)-4-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-[[4-(2-methylphenyl)-1,2,4-triazol-3-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O/c1-19-7-5-6-8-22(19)30-18-26-27-23(30)17-28-13-15-29(16-14-28)24(31)20-9-11-21(12-10-20)25(2,3)4/h5-12,18H,13-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBJMKMNKBFBDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=NN=C2CN3CCN(CC3)C(=O)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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